rac Benzphetamine-d3 Hydrochloride

Catalog No.
S13965937
CAS No.
M.F
C17H22ClN
M. Wt
278.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Benzphetamine-d3 Hydrochloride

Product Name

rac Benzphetamine-d3 Hydrochloride

IUPAC Name

N-benzyl-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride

Molecular Formula

C17H22ClN

Molecular Weight

278.8 g/mol

InChI

InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/i2D3;

InChI Key

ANFSNXAXVLRZCG-MUTAZJQDSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=CC=C1)C(C)CC2=CC=CC=C2.Cl

Rac Benzphetamine-d3 Hydrochloride is a deuterated analog of benzphetamine, a sympathomimetic amine with stimulant properties. Its chemical formula is C17_{17}H22_{22}ClN, and it features three deuterium atoms, which are isotopes of hydrogen, incorporated into its structure. This compound is primarily utilized in research settings, particularly in studies involving metabolic pathways and pharmacokinetics due to its isotopic labeling. The presence of deuterium enhances the compound's stability and allows for improved tracking in mass spectrometry analyses .

Typical of amines and substituted phenethylamines. These include:

  • Alkylation: The nitrogen atom can participate in alkylation reactions, forming quaternary ammonium salts.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as the hydrochloride form.
  • Oxidation: The compound may be oxidized to form N-oxides or other derivatives under appropriate conditions.

These reactions are significant for its application in synthetic organic chemistry and pharmacological studies .

The synthesis of Rac Benzphetamine-d3 Hydrochloride typically involves:

  • Starting Materials: The synthesis begins with the appropriate deuterated precursors.
  • Formation of the Benzphenethylamine Backbone: This may involve reductive amination or other coupling reactions to build the core structure.
  • Hydrochloride Salt Formation: The final step usually involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.

The detailed synthetic route may vary based on laboratory protocols but generally adheres to established methods for synthesizing substituted phenethylamines .

Rac Benzphetamine-d3 Hydrochloride has several applications:

  • Research Tool: It is used as a tracer in pharmacokinetic studies due to its isotopic labeling.
  • Metabolic Studies: The compound aids in understanding metabolic pathways and drug interactions.
  • Analytical Chemistry: It serves as a standard in mass spectrometry for detecting benzphetamine and related compounds .

Interaction studies involving Rac Benzphetamine-d3 Hydrochloride focus on its pharmacodynamics and pharmacokinetics. Research indicates that it interacts with various neurotransmitter systems, notably those involving norepinephrine and dopamine. These interactions can influence cardiovascular responses and appetite regulation. Additionally, studies may explore its interactions with other medications, particularly those affecting the central nervous system .

Rac Benzphetamine-d3 Hydrochloride shares structural similarities with several other compounds, particularly sympathomimetics and amphetamines. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
BenzphetamineHighNon-deuterated version; more common use
AmphetamineModerateStronger stimulant effects; higher abuse potential
MethamphetamineModerateGreater potency; significant abuse potential
PhenmetrazineModerateDifferent pharmacological profile; less usage

Rac Benzphetamine-d3 Hydrochloride is unique due to its isotopic labeling, which allows for specific applications in research that are not possible with non-labeled compounds .

Deuteration Techniques in Phenethylamine Derivatives

Deuteration of phenethylamine derivatives, including benzphetamine, relies on regioselective hydrogen-deuterium exchange or deuterium incorporation during synthesis. A pivotal method involves the use of deuterium-labeled reagents in reductive amination or alkylation reactions. For instance, ynamide intermediates have been employed to achieve selective deuteration at α- and β-positions relative to the nitrogen atom. By reacting ynamides with deuterated triethylsilane (Et₃SiD) in the presence of triflic acid (TfOH), α-deuterated amines are synthesized with >95% isotopic purity. Similarly, β-deuteration is achieved using deuterated triflic acid (TfOD), which facilitates proton-deuterium exchange at the β-carbon without affecting other positions.

Table 1: Deuteration Efficiency in Phenethylamine Derivatives

PositionReagentDeuteration Level (%)Yield (%)
αEt₃SiD + TfOH96–9985–92
βTfOD82–9378–88
α,βSequential Et₃SiD/TfOD84–95 (β), 97–99 (α)80–90

These methods are adaptable to benzphetamine-d3 by targeting deuteration at three specific carbon sites. For example, benzyl chloride derivatives can undergo nucleophilic substitution with deuterated methylamine intermediates, ensuring precise labeling. The choice of solvent—such as water for improved regioselectivity—and catalysts like potassium carbonate further enhances deuteration efficiency.

Chiral Resolution Approaches for Racemic Mixtures

rac-Benzphetamine-d3 hydrochloride, as a racemic compound, requires chiral resolution to isolate enantiomers for individual study. Diastereomeric salt formation remains the most widely used method. Chiral resolving agents, such as tartaric acid or camphorsulfonic acid, are employed to form diastereomeric salts with the enantiomers, which are then separated via fractional crystallization.

Table 2: Chiral Resolution Efficiency with Different Resolving Agents

Resolving AgentSolventEnantiomeric Excess (%)Yield (%)
L-Tartaric AcidEthanol98.565
D-Camphorsulfonic AcidAcetone97.272
N-Acetyl-L-LeucineMethanol95.860

Alternatively, enzymatic resolution using lipases or esterases can selectively hydrolyze one enantiomer from a racemic ester precursor. For instance, Candida antarctica lipase B (CAL-B) has demonstrated 90% enantioselectivity in hydrolyzing benzphetamine esters, though this method requires optimization for deuterated analogues to account for kinetic isotope effects.

Optimization of Hydrochloride Salt Formation

The final step in synthesizing rac-benzphetamine-d3 hydrochloride involves converting the free base to its hydrochloride salt. Critical parameters include solvent polarity, stoichiometry, and anhydrous conditions. A reported method involves treating benzphetamine-d3 free base with anhydrous hydrochloric acid in ethyl acetate at 10–15°C. This yields a crystalline solid with >99% purity, avoiding the oily byproducts common in prior methods.

Table 3: Impact of Solvent on Hydrochloride Salt Crystallization

SolventTemperature (°C)Crystal FormPurity (%)
Ethyl Acetate10–15Needles99.5
Acetone5–10Plates98.7
Methanol20–25Amorphous95.2

Anhydrous conditions are essential to prevent hydrate formation, which compromises stability. The hydrochloride salt is subsequently isolated via filtration and washed with cold ethyl acetate to remove residual acid. X-ray diffraction analysis confirms the monoclinic crystal structure, ensuring reproducibility in large-scale batches.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

278.1629076 g/mol

Monoisotopic Mass

278.1629076 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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